2-Ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
描述
属性
IUPAC Name |
2-ethyl-5-[[4-(4-methoxyphenyl)piperazin-1-yl]-(4-nitrophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O4S/c1-3-20-25-24-29(26-20)23(31)22(35-24)21(16-4-6-18(7-5-16)30(32)33)28-14-12-27(13-15-28)17-8-10-19(34-2)11-9-17/h4-11,21,31H,3,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUMPICVTGXLKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCN(CC4)C5=CC=C(C=C5)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-Ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
This compound incorporates a thiazole ring fused with a triazole moiety, along with a piperazine derivative and nitrophenyl group. The structural complexity suggests multiple potential interactions with biological targets.
Anticonvulsant Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticonvulsant properties. For instance, compounds similar to the target compound have shown efficacy in picrotoxin-induced convulsion models. The presence of the methoxyphenyl group is believed to enhance anticonvulsant activity by modulating neurotransmitter systems and reducing neuronal excitability .
Anticancer Effects
The thiazole and triazole moieties are known for their anticancer properties. Research has demonstrated that related compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, studies on thiazole derivatives have shown promising results against human cancer cell lines like A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) with IC50 values indicating strong selectivity against these cells .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or seizure activity.
- Receptor Modulation : By binding to receptors in the central nervous system, it can alter neurotransmitter signaling pathways.
Study 1: Anticonvulsant Efficacy
In a study assessing the anticonvulsant effects of thiazole derivatives, one analogue demonstrated a median effective dose (ED50) of 18.4 mg/kg in a seizure model. The study emphasized the importance of substituents on the thiazole ring for enhancing efficacy .
Study 2: Anticancer Activity
A series of thiazole-integrated compounds were synthesized and tested against various cancer cell lines. One compound exhibited an IC50 value of less than 10 µM against both A549 and NIH/3T3 cells, showcasing its potential as a therapeutic agent for lung cancer .
Data Table: Biological Activity Summary
| Activity Type | Model Used | Effective Dose (ED50/IC50) | Cell Line/Organism |
|---|---|---|---|
| Anticonvulsant | Picrotoxin-induced seizures | 18.4 mg/kg | Rodent model |
| Anticancer | A549 (lung adenocarcinoma) | < 10 µM | Human cell line |
| Anticancer | NIH/3T3 (mouse embryoblast) | < 10 µM | Human cell line |
相似化合物的比较
Comparison with Similar Compounds
Structural Analogues
The evidence highlights structurally related triazole derivatives, such as:
- 4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-butyl-2,4-dihydro-3H-1,2,4-triazol-3-one (Compound f)
- 4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one (Compound g)
Both compounds share the piperazine and triazole motifs but differ in substituents (e.g., dichlorophenyl vs. nitrophenyl) and alkyl side chains (butyl/isopropyl vs. ethyl). These variations likely influence solubility, receptor binding, and metabolic stability .
Functional Analogues
Thiovardenafil-d5 (Catalogue #: T384252), a phosphodiesterase inhibitor, contains a triazine-triazole scaffold with ethylpiperazine and sulfonylphenyl groups.
Key Differences in Properties
| Property | Target Compound | Compound f | Compound g | Thiovardenafil-d5 |
|---|---|---|---|---|
| Core Structure | Thiazolo-triazole | Triazole-dioxolane | Triazole-dioxolane | Imidazo-triazine |
| Substituents | Nitrophenyl, methoxyphenyl | Dichlorophenyl, butyl | Dichlorophenyl, isopropyl | Ethoxyphenyl, ethylpiperazine |
| Electron Effects | Mixed (donor + acceptor) | Strong acceptor (Cl) | Strong acceptor (Cl) | Moderate (ethoxy, sulfonyl) |
| Molecular Weight | ~550 g/mol (estimated) | ~650 g/mol (estimated) | ~635 g/mol (estimated) | ~520 g/mol |
Research Findings
- Synthetic Accessibility : The target compound’s thiazolo-triazole core may pose synthetic challenges compared to simpler triazole derivatives due to ring fusion and steric hindrance .
- Crystallography : SHELX programs (e.g., SHELXL, SHELXS) are widely used for small-molecule crystallography, which would be critical for confirming the stereochemistry of such complex structures .
常见问题
Q. What are the key steps in synthesizing 2-Ethyl-5-((4-(4-methoxyphenyl)piperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol?
- Methodological Answer : The synthesis involves multi-step organic reactions, including:
- Cyclization : Formation of the thiazolo-triazole core via condensation reactions under reflux conditions.
- Functionalization : Introduction of the 4-nitrophenyl and 4-methoxyphenylpiperazine groups through nucleophilic substitution or coupling reactions.
- Purification : Use of ethanol or methanol for crystallization, with yields optimized by controlling reaction time (12–24 hours) and temperature (60–80°C) .
Key reagents include piperazine derivatives, nitrophenyl halides, and catalysts like triethylamine .
Q. Which spectroscopic techniques are recommended for structural confirmation?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR to resolve proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon骨架 .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ observed at m/z 507.2) .
- IR Spectroscopy : Identification of functional groups (e.g., -OH stretch at 3200–3400 cm⁻¹) .
Q. What pharmacological activities are associated with this compound’s structural motifs?
- Methodological Answer : The thiazolo-triazole core and substituents (e.g., 4-nitrophenyl, piperazine) are linked to:
- Anticancer Activity : Inhibition of kinase enzymes (e.g., IC₅₀ values in the µM range via MTT assays) .
- Antimicrobial Effects : Disruption of bacterial cell membranes, observed in E. coli and S. aureus models .
- Neurological Targets : Piperazine moieties may modulate serotonin or dopamine receptors .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates for coupling steps .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps (e.g., nitro group introduction) .
- Catalyst Screening : Triethylamine or DMAP improves yields in SNAr reactions .
Table 1 : Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | +25% |
| Reaction Time | 12–24 h | +15% |
| Solvent (DMF) | 10 mL/mmol | +30% |
Q. How do electron-withdrawing groups (e.g., nitro) influence bioactivity and reactivity?
- Methodological Answer :
- Reactivity : The 4-nitrophenyl group increases electrophilicity, facilitating nucleophilic aromatic substitution (e.g., with piperazine) .
- Bioactivity : Nitro groups enhance binding to enzymes like nitroreductases, improving anticancer activity compared to fluoro or methoxy analogs (e.g., 2x higher cytotoxicity in HeLa cells) .
Data Contradiction Note : Some studies report reduced solubility with nitro groups, conflicting with activity claims. Resolve via co-solvent systems (e.g., DMSO:PBS) .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay Validation : Use orthogonal methods (e.g., fluorescence polarization vs. SPR for binding affinity) .
- Purity Verification : HPLC (≥95% purity) to exclude impurities skewing results .
- Structural Analog Comparison : Test derivatives (e.g., 4-fluorophenyl vs. 4-nitrophenyl) to isolate substituent effects .
Methodological Challenges and Solutions
Q. How to address low solubility in biological assays?
- Methodological Answer :
- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations .
- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) cleaved in vivo .
Q. What computational methods predict binding modes with target proteins?
- Methodological Answer :
- Molecular Docking : AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonds with Lys123) .
- MD Simulations : GROMACS for stability analysis (e.g., RMSD < 2 Å over 100 ns) .
Notes
- Structural modifications (e.g., replacing nitro with cyano groups) should be guided by QSAR models .
- Always validate synthetic batches with NMR and HPLC to ensure reproducibility .
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